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molecular formula C13H17N3O3S B8650999 3-(3-Cyano-4-(isopropylsulfonyl)phenyl)-1,1-dimethylurea CAS No. 918813-19-1

3-(3-Cyano-4-(isopropylsulfonyl)phenyl)-1,1-dimethylurea

Cat. No. B8650999
M. Wt: 295.36 g/mol
InChI Key: RQFIYCAJIQKZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044242B2

Procedure details

To 15C (67 mg, 0.30 mmol) in methylene chloride (2 mL) at 0° C. was added NaHCO3 (252 mg, 3 mmol) followed by a ca. 20% phosgene solution in toluene (0.3 mL). After stirring at that temperature for 2 h, the reaction was concentrated and diluted with methylene chloride (3 mL). To this solution was added Et3N (130 mg, 1.28 mmol) followed by dimethylamine hydrochloride (43 mg, 0.53 mmol) and the reaction was stirred overnight. The solution was loaded onto a silica gel column and purified via silica gel chromatography (0-80% ethyl acetate/hexane) to provide 16A (44 mg, 50%) and recovered starting material (15C) (20 mg). 16A: LC-MS: 296.02 (M+H)+.
Name
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
43 mg
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])=[C:6]([CH:9]=1)[C:7]#[N:8].[C:16]([O-:19])(O)=O.[Na+].C(Cl)(Cl)=O.C[CH2:26][N:27](CC)[CH2:28]C.Cl.CNC>C(Cl)Cl.C1(C)C=CC=CC=1>[C:7]([C:6]1[CH:9]=[C:2]([NH:1][C:16](=[O:19])[N:27]([CH3:28])[CH3:26])[CH:3]=[CH:4][C:5]=1[S:10]([CH:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])#[N:8] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
67 mg
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
Name
Quantity
252 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
43 mg
Type
reactant
Smiles
Cl.CNC
Step Five
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with methylene chloride (3 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-80% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1S(=O)(=O)C(C)C)NC(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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